molecular formula C23H20ClN5O B11323410 4-{[7-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether

4-{[7-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether

Cat. No.: B11323410
M. Wt: 417.9 g/mol
InChI Key: NFZBAHRFVXMIFC-UHFFFAOYSA-N
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Description

4-{[7-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether is a complex organic compound featuring a unique structure that includes a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[7-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core: This is achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2-chlorophenyl group: This step often involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and stringent quality control measures to monitor reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

4-{[7-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-{[7-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[7-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether is unique due to its specific structural features that confer high selectivity and potency as a CDK2 inhibitor. Its combination of a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core with a chlorophenyl group and methyl ether moiety distinguishes it from other similar compounds .

Properties

Molecular Formula

C23H20ClN5O

Molecular Weight

417.9 g/mol

IUPAC Name

10-(2-chlorophenyl)-4-[(4-methoxyphenyl)methyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C23H20ClN5O/c1-14-15(2)29(19-7-5-4-6-18(19)24)22-21(14)23-26-20(27-28(23)13-25-22)12-16-8-10-17(30-3)11-9-16/h4-11,13H,12H2,1-3H3

InChI Key

NFZBAHRFVXMIFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CC4=CC=C(C=C4)OC)C5=CC=CC=C5Cl)C

Origin of Product

United States

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